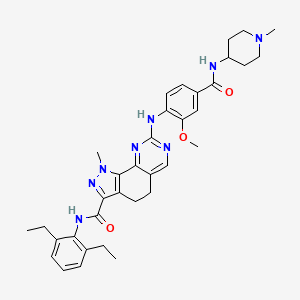
N-(Boc-PEG3)-N-bis(PEG3-azide)
Overview
Description
“N-(Boc-PEG3)-N-bis(PEG3-azide)” is a protected multifunction linker . The azide group enables PEGylation via Click Chemistry . Boc and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .
Synthesis Analysis
The synthesis of “N-(Boc-PEG3)-N-bis(PEG3-azide)” involves the use of Click Chemistry . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines .Molecular Structure Analysis
“N-(Boc-PEG3)-N-bis(PEG3-azide)” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis
The azide group in “N-(Boc-PEG3)-N-bis(PEG3-azide)” allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines .Physical And Chemical Properties Analysis
“N-(Boc-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 578.7 and 619.7 . . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Click Chemistry Facilitator
N-(Boc-PEG3)-N-bis(PEG3-azide): serves as a versatile linker in click chemistry reactions due to its azide groups. Click chemistry is a class of biocompatible chemical reactions that are widely used in bioconjugation, material science, and drug development. The azide functionality of this compound reacts with alkynes to form stable triazole linkages, which are particularly useful for attaching various molecules to biological systems or surfaces .
PEGylation Agent
The compound’s PEG (polyethylene glycol) chains make it an excellent agent for PEGylation, which is the process of attaching PEG chains to molecules like drugs or proteins. PEGylation can significantly improve the pharmacokinetics of therapeutic agents by increasing their solubility, stability, and half-life in the body, thereby enhancing their efficacy and reducing toxicity .
Drug Delivery System Component
Due to its bifunctional nature, N-(Boc-PEG3)-N-bis(PEG3-azide) can be used to create branched or dendrimer-like structures in drug delivery systems. These structures can encapsulate therapeutic agents and protect them from degradation, ensuring controlled release and targeted delivery to specific tissues or cells .
Surface Modification Reagent
This compound can be used to modify the surface properties of various materials, including nanoparticles, to improve their biocompatibility and reduce immunogenicity. The presence of PEG chains on the surface can create a hydrophilic barrier that minimizes protein adsorption and cell adhesion, which is crucial for biomedical applications .
Diagnostic Tool
In diagnostic applications, N-(Boc-PEG3)-N-bis(PEG3-azide) can be used to conjugate fluorescent dyes or other imaging agents to biomolecules. This allows for the visualization and tracking of biological processes in real-time, aiding in the diagnosis and monitoring of diseases .
Biomolecule Stabilizer
The PEG chains in the compound can act as a spacer that separates functional groups within a biomolecule, reducing steric hindrance and improving molecular interactions. This stabilization is beneficial in the development of biosensors and assays where maintaining the activity and structure of biomolecules is essential .
Mechanism of Action
Target of Action
It is known that this compound is a protected multifunctional linker . The azide groups can be used for click chemistry to achieve PEGylation .
Mode of Action
The compound interacts with its targets through click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved by the azide groups present in the compound . The Boc and t-butyl protected carboxylic acid can be deprotected under mild acid conditions .
Biochemical Pathways
The process of pegylation typically affects the pharmacokinetics of a compound, potentially enhancing its stability and solubility .
Pharmacokinetics
Pegylated compounds generally exhibit improved pharmacokinetic profiles, including increased solubility, stability, and half-life, as well as reduced immunogenicity .
Result of Action
The pegylation process typically results in improved drug delivery efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide). Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of PEGylated compounds .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDYUOODYDYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)
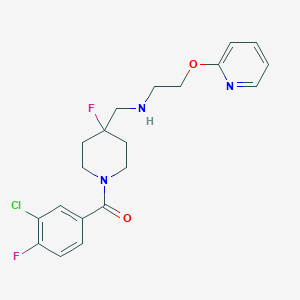
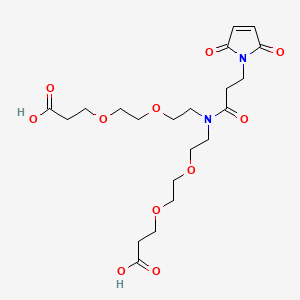

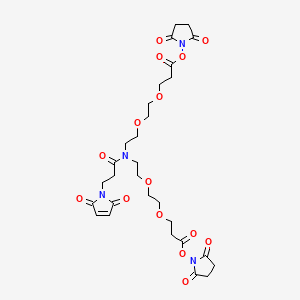
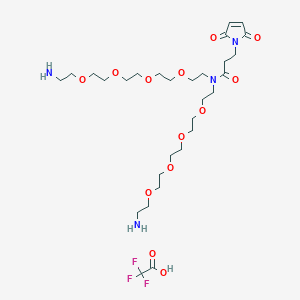
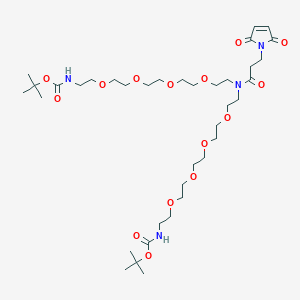
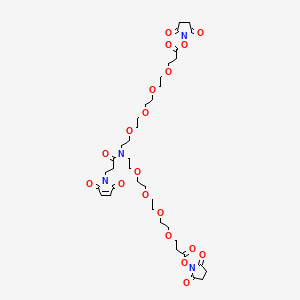

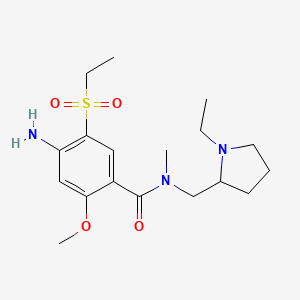
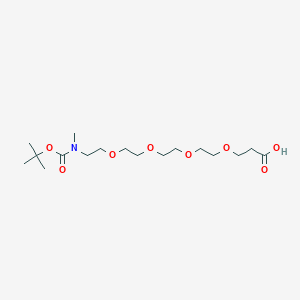
![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)

